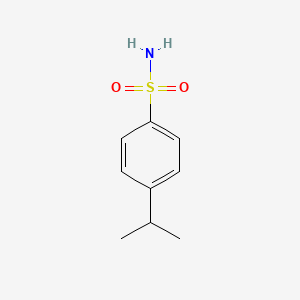

4-Isopropylbenzenesulfonamide

説明

Contextualization within Sulfonamide Chemistry Research

Historical Perspective of Sulfonamides in Chemical Sciences

The journey of sulfonamides began in the early 20th century, marking a pivotal moment in medicinal chemistry. The discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk in the 1930s, revealed its remarkable antibacterial properties and earned him the Nobel Prize in Medicine in 1939. openaccesspub.orgekb.eg This breakthrough heralded the era of sulfa drugs, the first class of synthetic antimicrobial agents to be widely and effectively used against various bacterial infections before the advent of penicillin. researchgate.netwikipedia.org Initially developed from azo dyes, these compounds were found to be effective against streptococcal infections. ekb.egwikipedia.org It was later discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide (B372717). openaccesspub.org This discovery spurred the synthesis of thousands of sulfonamide derivatives with a wide array of pharmacological activities. ajchem-b.com

Evolution of Research on Sulfonamide Derivatives

Following the initial discovery, research into sulfonamide derivatives expanded rapidly. Scientists began to explore modifications to the basic sulfanilamide structure to enhance efficacy and broaden the spectrum of activity. ajchem-b.com It was found that substituting one of the hydrogen atoms on the sulfonamide nitrogen with a heterocyclic ring often resulted in improved biological outcomes. ajchem-b.com This led to the development of numerous sulfa drugs like sulfapyridine, sulfacetamide, and succinoylsulfathiazole, which were instrumental in treating various infections during World War II. openaccesspub.org

Over the decades, the research focus has broadened beyond antibacterial applications. Sulfonamide derivatives have been investigated for a diverse range of biological activities, including as anticancer, antiviral, and antidiabetic agents. researchgate.net They are known to inhibit enzymes like carbonic anhydrase, which has implications for treating conditions such as glaucoma and certain cancers. researchgate.net The versatility of the sulfonamide scaffold continues to make it a central focus in the development of new therapeutic agents. researchgate.netwisdomlib.org

Significance of the 4-Isopropylbenzenesulfonamide Moiety in Chemical Scaffolds

The this compound moiety, characterized by an isopropyl group at the para-position of the benzene (B151609) ring, serves as a crucial building block in the design of various chemical scaffolds. This specific structural feature can influence the physicochemical properties of the resulting molecule, such as its lipophilicity and how it binds to biological targets. For instance, the isopropyl group can enhance membrane permeability.

The presence of the this compound group has been identified as necessary for affinity to certain biological targets, such as the dopamine (B1211576) D3 receptor. This highlights its importance in the rational design of selective inhibitors and modulators for various enzymes and receptors. Its role as a foundational structure allows for systematic modifications to explore structure-activity relationships, guiding the development of more potent and selective compounds.

Importance in Contemporary Chemical and Biological Research

Role as a Synthetic Intermediate

This compound and its derivatives are valuable intermediates in organic synthesis. The sulfonamide group can be readily functionalized, and the benzene ring can undergo various substitution reactions, allowing for the construction of complex molecular architectures.

One common synthetic application involves the reaction of 4-isopropylbenzenesulfonyl chloride with amines to form N-substituted sulfonamides. This reaction is a fundamental step in building a wide range of compounds. For example, this compound has been used in the synthesis of more complex molecules through coupling reactions with other intermediates, such as thiazole (B1198619) derivatives, to create compounds with specific biological activities. Furthermore, it has been utilized in the preparation of starting materials for multi-step syntheses, such as in the production of intermediates for drugs like bosentan. google.com

The reactivity of the sulfonamide group and the potential for modification of the aromatic ring make this compound a versatile tool for synthetic chemists.

Presence in Bioactive Compounds and Derivatives

The this compound scaffold is present in a variety of bioactive compounds and their derivatives, demonstrating its importance in medicinal chemistry.

Table 1: Examples of Bioactive Derivatives of this compound

| Compound Name | Therapeutic Area/Activity | Key Structural Modification |

|---|---|---|

| PF-04363467 | Dopamine D3/D2 receptor antagonist | N-substitution with a 4-(4-ethyl-2-morpholinyl)-2-methylphenyl group |

| 4-[(5-Isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide | Potential therapeutic agent | Amino-linked 5-isopropyl-1,3-thiazole group drugbank.com |

| N-(3-(9H-carbazol-4-yloxy)-2-hydroxypropyl)-4-fluoro-N-isopropylbenzenesulfonamide | Antifungal activity | N-substitution with a complex side chain containing a carbazole (B46965) moiety and fluorine substitution on the benzene ring researchid.co |

Relevance in Drug Discovery and Medicinal Chemistry Research

The this compound moiety is a recurring structural motif in the design and synthesis of a variety of biologically active compounds, underscoring its importance in medicinal chemistry. Its primary role is that of a versatile building block, where the benzenesulfonamide (B165840) core provides a key interaction point with biological targets, and the 4-isopropyl group can influence properties such as lipophilicity and binding affinity.

One of the significant applications of this scaffold is in the development of enzyme inhibitors. The sulfonamide group is a well-established zinc-binding group, making it a critical feature in the design of inhibitors for zinc-containing enzymes like carbonic anhydrases (CAs). nih.gov Derivatives of this compound have been investigated as potent inhibitors of various CA isoforms, which are implicated in conditions such as glaucoma and cancer. nih.govacs.org For instance, novel benzenesulfonamide-aroylhydrazone conjugates incorporating this scaffold have been shown to induce apoptosis in cancer cells through the MAPK/ERK pathway. mostwiedzy.pl

Furthermore, the this compound framework has been integral to the development of receptor antagonists. Notably, it is a key component of PF-04363467, a selective dopamine D3 receptor antagonist. Structure-activity relationship (SAR) studies have revealed that the this compound group is essential for high affinity to the D3 receptor, highlighting the specific contribution of this moiety to the compound's pharmacological profile.

The scaffold is also utilized in the synthesis of potential antibacterial agents. By hybridizing the this compound structure with other pharmacophores, such as quinoline, researchers have developed novel compounds with promising activity against bacterial strains. evitachem.com In these hybrids, the sulfonamide portion often mimics p-aminobenzoic acid (PABA), interfering with the bacterial folic acid synthesis pathway.

Moreover, derivatives of this compound have been explored for a range of other therapeutic applications, including as potential 5-HT6 receptor ligands for neurological disorders and as inhibitors of the kidney urea (B33335) transporter UT-B. acs.orgtandfonline.com The consistent appearance of this scaffold across such a diverse array of biological targets demonstrates its value and adaptability in the quest for new medicines.

| Compound Class | Therapeutic Target/Application | Role of this compound |

| Benzenesulfonamide-aroylhydrazone conjugates | Anticancer (MAPK/ERK pathway) | Core scaffold for inducing apoptosis mostwiedzy.pl |

| PF-04363467 | Dopamine D3 receptor antagonist | Essential for high receptor affinity |

| Quinoline-sulfonamide hybrids | Antibacterial | Key building block, mimics PABA evitachem.com |

| Carbonic Anhydrase Inhibitors | Glaucoma, Cancer | Provides zinc-binding sulfonamide group nih.govacs.org |

| Indole derivatives | 5-HT6 receptor ligands | Structural foundation for ligand design tandfonline.com |

| Thienotriazolopyrimidinones | Kidney urea transporter (UT-B) inhibitors | Central scaffold in inhibitor synthesis acs.org |

Research Gaps and Future Directions Pertaining to this compound

Despite its frequent use as a synthetic intermediate, there are several notable research gaps concerning this compound itself. The vast majority of studies focus on the biological activities of its more complex derivatives, leaving the parent compound relatively unexplored.

A primary research gap is the lack of comprehensive investigation into the intrinsic biological activity of this compound. While it is often assumed to be a mere scaffold, its own potential pharmacological or toxicological profile has not been thoroughly characterized. Future studies could systematically screen the compound against a wide range of biological targets to uncover any inherent bioactivities.

Another area ripe for exploration is a deeper understanding of the structure-activity relationships of the 4-isopropyl group. While its contribution to lipophilicity is generally accepted, systematic studies to quantify its impact on binding affinity, metabolic stability, and selectivity across different target classes are lacking. Comparative studies with other alkyl-substituted benzenesulfonamides could provide valuable insights for rational drug design.

Furthermore, the development of more efficient and sustainable synthetic methodologies for producing this compound and its derivatives presents an ongoing opportunity. While established methods exist, the exploration of novel catalytic systems or flow chemistry approaches could enhance yield, reduce waste, and facilitate the creation of diverse chemical libraries for high-throughput screening.

Future research could also focus on the development of this compound-based probes for chemical biology applications. Functionalized derivatives could be designed to investigate biological pathways or to identify and validate new drug targets. The inherent properties of the scaffold make it an attractive starting point for the creation of such molecular tools.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOWEROKBOQYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283087 | |

| Record name | 4-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-39-3 | |

| Record name | 4-(1-Methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 29618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cumenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 4-Isopropylbenzenesulfonamide

The synthesis of this compound, a key intermediate in various chemical processes, can be achieved through several methodologies. These range from established, classical routes to more advanced, modern techniques designed to improve efficiency and yield.

Traditional methods for synthesizing this compound typically involve a two-step process: the formation of a sulfonyl chloride intermediate followed by its reaction with an amine source.

The most common and direct pathway to this compound involves the reaction of 4-isopropylbenzenesulfonyl chloride with ammonia (B1221849). This process begins with the synthesis of the sulfonyl chloride precursor.

Synthesis of 4-Isopropylbenzenesulfonyl Chloride: The precursor, 4-isopropylbenzenesulfonyl chloride, is typically synthesized via the chlorosulfonation of isopropylbenzene, also known as cumene chemicalbook.com. This electrophilic aromatic substitution reaction involves treating cumene with chlorosulfonic acid google.com. The reaction can be optimized by using an excess of chlorosulfonic acid and controlling the temperature, typically between 25°C and 30°C google.com. To enhance the yield and minimize the formation of by-products, inorganic salts such as sodium sulfate can be added to the reaction mixture. This modification has been shown to achieve yields as high as 95-100% google.com. The resulting 4-isopropylbenzenesulfonyl chloride can then be isolated by pouring the reaction mixture into ice-water google.com.

Amination of 4-Isopropylbenzenesulfonyl Chloride: Once the 4-isopropylbenzenesulfonyl chloride is prepared, it is reacted with an ammonia source to form the final sulfonamide product. A general and effective method involves reacting the sulfonyl chloride with ammonium hydroxide google.com. The reaction is typically carried out in water at a temperature ranging from 40°C to 95°C for a duration of 30 minutes to 24 hours google.com. The sulfonyl chloride readily undergoes a nucleophilic substitution reaction with ammonia, which is mechanistically similar to the nucleophilic acyl substitution of carbonyl compounds, to yield this compound alrasheedcol.edu.iq. In some procedures, the crude reaction product from the chlorosulfonation step can be directly used for amidation without intermediate purification google.comgoogle.com.

| Step | Reactants | Reagents/Catalysts | Temperature | Duration | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Chlorosulfonation | Isopropylbenzene (Cumene) | Chlorosulfonic Acid, Sodium Sulfate | 10-20°C | 2.5-5 hours | 95-100% | google.com |

| Amination | 4-Isopropylbenzenesulfonyl Chloride | Ammonium Hydroxide | 40-95°C | 0.5-24 hours | Not specified | google.com |

Beyond the conventional sulfonyl chloride and ammonia reaction, several other methods have been developed for the formation of the sulfonamide bond. These alternatives often provide milder reaction conditions or broader substrate compatibility.

From Sulfonic Acids: A direct synthesis of sulfonamides can be achieved from sulfonic acids or their sodium salts. This method often utilizes microwave irradiation to facilitate the reaction, demonstrating good functional group tolerance and high yields organic-chemistry.org.

From Thiols: Thiols can be converted into sulfonamides in a one-pot process. The thiol is first oxidized to the corresponding sulfonyl chloride using a reagent system like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in water. The in situ generated sulfonyl chloride is then immediately reacted with an amine to produce the sulfonamide organic-chemistry.org.

From Sulfinates: Sulfinate salts can serve as precursors to primary sulfonamides. They react with an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (HOSA), to form the sulfonamide bond acs.org.

From Carboxylic Acids: A novel one-pot strategy involves the conversion of aromatic carboxylic acids into sulfonamides. This method uses copper catalysis to transform the carboxylic acid into a sulfonyl chloride, which is then aminated in the same reaction vessel to yield the final product acs.orgnih.gov. This approach merges traditional amide coupling partners to generate sulfonamides princeton.edu.

Modern synthetic chemistry has introduced advanced techniques that offer significant advantages, such as reduced reaction times, increased yields, and the ability to perform complex transformations in a single step.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions nih.gov. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields scispace.com. This technology has been successfully applied to the synthesis of various sulfonamide derivatives.

For instance, new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring have been synthesized with good yield and purity using microwave irradiation pensoft.net. In another study, 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives were synthesized for the first time under microwave conditions nih.gov. The synthesis of complex benzenesulfonamide-substituted quinazolinone derivatives has also been achieved efficiently through microwave heating researchgate.net. These examples highlight the versatility of microwave assistance in constructing complex molecules based on the benzenesulfonamide (B165840) scaffold.

| Synthesis Step | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate production | Conventional | 10 hours | 75.6% | scispace.com |

| Microwave | 25 minutes | 87.1% | scispace.com |

The key steps of this process are:

Simultaneous Debrominative Decarboxylation and Sulfamation: The starting material is reacted with a diverse range of alkyl and aryl amines in a solvent like DMF or a DMF-pyridine mixture under microwave irradiation. This step stereoselectively affords an intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide znaturforsch.comznaturforsch.com.

Elimination: Without isolation or purification, the intermediate is then treated with sodium ethoxide (EtONa) to induce elimination, yielding the desired 4-ethynylbenzenesulfonamides znaturforsch.comznaturforsch.com.

This method provides a convenient and facile route to 4-ethynylbenzenesulfonamides, which are important synthons in various chemical applications znaturforsch.comznaturforsch.comresearchgate.net. Another advanced one-pot strategy involves the synthesis of diaryl sulfonamides using sequential iron and copper catalysis, which avoids the need to handle genotoxic sulfonyl chloride intermediates d-nb.info.

Compound Index

| Compound Name |

|---|

| This compound |

| 4-isopropylbenzenesulfonyl chloride |

| Ammonia |

| Isopropylbenzene (Cumene) |

| Chlorosulfonic acid |

| Sodium sulfate |

| Ammonium hydroxide |

| N-chlorosuccinimide (NCS) |

| Tetrabutylammonium chloride |

| Hydroxylamine-O-sulfonic acid (HOSA) |

| 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide |

| anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid |

| (Z)-4-(2-bromovinyl)benzenesulfonamides |

| 4-ethynylbenzenesulfonamides |

| Sodium ethoxide |

| N,N-Dimethylformamide (DMF) |

| Pyridine |

Advanced Synthetic Techniques

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. jddhs.com In the synthesis of sulfonamides like this compound, several eco-friendly strategies have been developed to address the environmental impact of traditional methods.

A significant advancement is the use of water as a solvent, which is safer and more environmentally benign than the volatile organic solvents typically employed. mdpi.comrsc.org One such method involves the reaction of an arylsulfonyl chloride with an amine in an aqueous medium, using a base like sodium carbonate to neutralize the hydrochloric acid byproduct. mdpi.comrsc.org This approach often results in high yields and purity, with product isolation simplified to filtration after acidification. mdpi.comrsc.org

Key green chemistry techniques applicable to sulfonamide synthesis include:

Aqueous Media Synthesis: Conducting reactions in water eliminates the need for hazardous organic solvents. mdpi.com A facile synthesis of sulfonamides has been demonstrated under dynamic pH control in water, using equimolar amounts of the amino compound and arylsulfonyl chloride without an organic base. rsc.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and waste minimization. acs.org By using meso-reactor apparatuses, libraries of sulfonamides can be prepared efficiently. acs.org The use of eco-friendly co-solvents like polyethylene glycol 400 (PEG 400) can further improve reaction conditions and facilitate workup. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption. nih.gov

Catalysis: The development of recyclable nanocatalysts, such as CuFe2O4@SiO2, provides an environmentally friendly method for synthesizing sulfonamide derivatives under acidic conditions. biolmolchem.com Another approach involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines. This process can be performed in sustainable solvents like water, ethanol, or glycerol using an efficient oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O). researchgate.net

Table 1: Comparison of Green Synthesis Methods for Sulfonamides

| Method | Key Features | Advantages |

| Aqueous Synthesis | Uses water as a solvent with a base (e.g., Na2CO3). mdpi.com | Eliminates volatile organic compounds (VOCs), simplifies product isolation, high yields. mdpi.comrsc.org |

| Flow Chemistry | Continuous reaction in a meso-reactor. acs.org | Rapid, scalable, safe, minimizes waste. acs.org |

| Microwave/Ultrasound | Uses alternative energy sources. nih.gov | Reduced reaction times, lower energy consumption. nih.gov |

| Catalytic Synthesis | Employs recyclable catalysts or in situ generation of reagents. biolmolchem.comresearchgate.net | Catalyst can be reused, mild reaction conditions, solvent-free workup. biolmolchem.comresearchgate.net |

Derivatization Strategies of this compound

Derivatization of this compound is a key strategy for creating new molecules with diverse properties. Modifications can be targeted at the sulfonamide nitrogen or the aromatic benzene (B151609) ring.

The nitrogen atom of the sulfonamide group is a primary site for chemical modification through substitution reactions.

Alkylation: N-alkylation introduces an alkyl group onto the sulfonamide nitrogen. Traditional methods often involve reacting the sulfonamide with an alkyl halide in the presence of a base. researchgate.net More environmentally friendly approaches, known as "borrowing hydrogen" strategies, utilize alcohols as alkylating agents, with water being the only byproduct. researchgate.net These reactions are often catalyzed by transition metal complexes, such as those containing iridium or manganese. researchgate.netorganic-chemistry.org For instance, an N-heterocyclic carbene-phosphine iridium complex can efficiently catalyze the mono-N-alkylation of sulfonamides with various alcohols. researchgate.net

Acylation: N-acylation involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming N-acylsulfonamides. This class of compounds is significant in medicinal chemistry. nih.govsemanticscholar.org Common acylating agents include acid chlorides and anhydrides, often used in the presence of a base like triethylamine or pyridine. semanticscholar.org A convenient method for N-acylation utilizes N-acylbenzotriazoles, which are effective neutral coupling reagents. This reaction is typically performed in the presence of sodium hydride (NaH) and can produce N-acylsulfonamides in high yields (76-100%). semanticscholar.orgresearchgate.net The use of N-acylbenzotriazoles is particularly advantageous when the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net

Table 2: Reagents for N-Alkylation and N-Acylation of Sulfonamides

| Reaction | Reagent Class | Specific Examples | Catalyst/Base |

| N-Alkylation | Alkyl Halides | Benzyl bromide nsf.gov | Sodium hydroxide nsf.gov |

| Alcohols | Various primary and secondary alcohols researchgate.net | Iridium or Manganese complexes, Cs2CO3 researchgate.netorganic-chemistry.org | |

| N-Acylation | Acid Chlorides/Anhydrides | Acetyl chloride, Acetic anhydride dergipark.org.tr | Triethylamine, Pyridine semanticscholar.org |

| N-Acylbenzotriazoles | 4-tolyl-RCOBt, 4-methoxyphenyl-RCOBt researchgate.net | Sodium Hydride (NaH) researchgate.net |

More complex substituents can be introduced at the sulfonamide nitrogen to generate a wide array of derivatives. A two-step synthetic process is common, starting with the reaction of a sulfonyl chloride (like 4-isopropylbenzenesulfonyl chloride) with a primary amine to form an initial sulfonamide, which is then further functionalized. nsf.goveurjchem.com

For example, N-allyl-4-methylbenzenesulfonamide can be synthesized and subsequently benzylated by reacting it with benzyl bromide in the presence of sodium hydroxide to form N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov This highlights a pathway where sequential alkylations can introduce multiple, distinct groups.

The synthesis of novel sulfonamide derivatives can also be achieved by reacting the primary sulfonamide with various complex reagents. For instance, reacting a substituted benzenesulfonamide with 3-chlorobenzoyl chloride after an initial reaction with an amine can yield complex benzamide derivatives. nih.gov Similarly, reactions with 2-aminophenol or 2-nitroaniline can produce N-(hydroxyphenyl) or N-(nitrophenyl) substituted sulfonamides, respectively. nih.gov These nucleophilic aromatic substitution reactions expand the structural diversity of the resulting compounds. researchgate.net

The benzene ring of this compound is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions. wikipedia.org

The user's request specifies halogenation at the 4-position of the benzene ring. However, in this compound, the 4-position (or para-position) is already occupied by the isopropyl group. Electrophilic aromatic substitution reactions on a benzene ring with existing substituents are directed to specific positions based on the electronic properties of those substituents. libretexts.org

Both the isopropyl group and the sulfonamide group are ortho-, para-directing activators (for the alkyl group) or deactivators (for the sulfonamide group). libretexts.org This means that an incoming electrophile, such as a halogen, would be directed to the positions ortho (adjacent) to these groups. In the case of this compound, the available positions for substitution are at carbons 2, 3, 5, and 6. The isopropyl group at position 4 directs incoming electrophiles to positions 3 and 5. The sulfonamide group at position 1 directs to positions 2 and 6. Therefore, halogenation would occur at the ortho positions (2, 3, 5, 6) rather than the occupied 4-position.

Aromatic halogenation typically involves reacting the benzene derivative with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃). wikipedia.orgyoutube.com For iodination, an oxidizing agent such as nitric acid is often used with iodine. youtube.com

Modifications on the Benzene Ring

Introduction of Ethynyl Substituents

The introduction of an ethynyl group onto the benzenesulfonamide scaffold can be a valuable transformation for further molecular elaboration, for instance, through click chemistry or Sonogashira coupling reactions. A one-pot synthesis method has been developed for 4-ethynylbenzenesulfonamides, which proceeds through an intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide. This method involves the simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid. The reaction is carried out using a range of alkyl and aryl amines under microwave irradiation. The intermediate vinyl bromide is then treated with sodium ethoxide (EtONa) to yield the final 4-ethynylbenzenesulfonamide product without the need for isolation and purification of the intermediate. researchgate.net

The Sonogashira coupling reaction is a prominent method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, which makes it suitable for the synthesis of complex molecules. wikipedia.org Variations of this reaction exist, including copper-free versions. organic-chemistry.orglibretexts.org

Substitution Patterns and Regioselectivity Studies

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the isopropyl group and the sulfonamide group.

Isopropyl Group: The isopropyl group is an alkyl group, which is known to be an activating group and an ortho, para-director. This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.orgyoutube.com

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a deactivating group and a meta-director. The strong electron-withdrawing nature of the sulfonyl portion deactivates the ring towards electrophilic attack. While it directs incoming electrophiles to the meta position, the deactivating effect is significant.

Given that this compound has a para substitution pattern, the directing effects of the two groups will influence substitution at the remaining positions (2, 3, 5, and 6). The isopropyl group directs to positions 2 and 6 (ortho to it), while the sulfonamide group directs to positions 3 and 5 (meta to it). Therefore, a mixture of products is possible, and the outcome of a specific electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile. The steric hindrance from the bulky isopropyl group might disfavor substitution at the ortho positions. quora.com

Reactions at the Isopropyl Moiety

The isopropyl group of this compound can also be a site for chemical transformations. One common reaction involving alkylbenzene side chains is benzylic bromination, which typically occurs under free radical conditions (e.g., using N-bromosuccinimide and a radical initiator). This would lead to the introduction of a bromine atom at the benzylic position of the isopropyl group. Further reactions could then be carried out at this functionalized position. Another potential reaction is the oxidation of the isopropyl group.

Catalytic Applications in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of this compound. Iridium-based catalysts have shown particular promise in C-H activation and deuteration studies.

Iridium-Catalyzed C-H Activation and Deuteration Studies

Iridium-catalyzed C-H activation is a powerful tool for introducing deuterium labels into organic molecules, which is valuable for mechanistic studies and in the development of pharmaceuticals. For primary sulfonamides, iridium complexes have been effectively used for ortho-deuteration. researchgate.netfigshare.combris.ac.uk The use of [(COD)Ir(NHC)Cl] (where COD is cyclooctadiene and NHC is an N-heterocyclic carbene) complexes enables the ortho-deuteration of primary sulfonamides under ambient conditions. researchgate.netfigshare.com

This methodology has been successfully applied to a range of substrates. researchgate.netfigshare.com The catalytic cycle is believed to involve the coordination of the sulfonamide group to the iridium center, followed by C-H bond activation at the ortho position.

Table 1: Iridium Catalysts for Deuteration of Primary Sulfonamides

| Catalyst Type | Conditions | Application | Reference |

|---|---|---|---|

| [(COD)Ir(NHC)Cl] | Ambient temperature | ortho-deuteration of primary sulfonamides | researchgate.netfigshare.com |

Chemoselectivity in Catalytic Reactions

Chemoselectivity is a critical aspect of catalytic reactions, especially when multiple functional groups are present in a molecule. In the context of iridium-catalyzed C-H activation of molecules containing a primary sulfonamide, the catalyst can exhibit a preference for directing the reaction to a specific site. For instance, in molecules containing both a primary sulfonamide and a pyrazole moiety, selective complexation of the sulfonamide can be achieved. researchgate.netfigshare.com

The choice of ligand on the iridium catalyst can be used to reverse this chemoselectivity. While less encumbered catalysts may favor coordination to the sulfonamide, more sterically hindered catalyst derivatives, such as [(COD)Ir(NHC)(PPh₃)]PF₆, can lead to a different selectivity outcome. researchgate.netfigshare.com Computational studies have indicated that while C-H activation is the rate-determining step, the initial substrate complexation or the subsequent C-H activation can be the product-determining step, depending on the catalyst used. researchgate.netfigshare.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for SAR/SPR Elucidation

A variety of experimental and computational methodologies are employed to decipher the complex connections between molecular structure and biological function for compounds related to 4-isopropylbenzenesulfonamide.

A cornerstone of SAR analysis is the systematic synthesis and evaluation of analog compounds to determine the effect of specific structural changes on activity. In the context of benzenesulfonamides, this often involves the "tail approach," where different chemical groups are appended to the core structure. nih.gov Modifications are typically made at two primary locations: the benzene (B151609) ring and the sulfonamide nitrogen atom.

Benzene Ring Substitution: Altering the substituents on the aromatic ring can significantly impact interactions with the target protein. For instance, the isopropyl group at the 4-position of this compound contributes to the molecule's lipophilicity, which can influence how it fits into the hydrophobic pockets of an enzyme's active site. nih.gov

Sulfonamide Group Modification: The NH₂ group of the sulfonamide is a critical interaction point, often acting as a hydrogen bond donor. Replacing one or both hydrogen atoms with various alkyl or aromatic groups (the "tail") is a common strategy to modulate binding affinity and selectivity for different enzyme isoforms, such as carbonic anhydrases. nih.govopenaccesspub.org

These structural studies have demonstrated that residues within the active site of a target enzyme, particularly those lining hydrophobic pockets, dictate the binding affinity of inhibitors, while the appended tail groups are crucial for modulating isoform specificity. nih.gov

Below is a table illustrating how systematic modifications to a general benzenesulfonamide (B165840) scaffold can direct its biological activity.

| Core Scaffold | R1 (on Benzene Ring) | R2 (on Sulfonamide N) | Resulting Biological Activity |

| Benzenesulfonamide | -NH₂ (para position) | Heterocyclic Group | Antibacterial openaccesspub.org |

| Benzenesulfonamide | -Alkyl Group | -CO-NH-R (Urea moiety) | Anti-Hyperglycemic openaccesspub.org |

| Benzenesulfonamide | Various | "Tail" Groups | Carbonic Anhydrase Inhibition nih.gov |

This is an interactive data table. You can sort and filter the data.

High-Throughput Screening (HTS) is a robotic process that enables the rapid testing of hundreds of thousands of compounds to identify "hits"—molecules that show activity against a specific biological target. ufl.edu In the context of SAR, HTS is used to screen large libraries of synthetic molecules, including diverse sulfonamide derivatives, to quickly identify novel active scaffolds. mdpi.com

The typical workflow for an HTS campaign involves several stages:

Primary Screen: Large libraries of compounds are tested at a single concentration against the target (e.g., an enzyme or a bacterial strain) to identify initial hits. nih.gov

Hit Confirmation: The activity of the initial hits is confirmed by re-testing, often in a dose-response format to determine potency. nih.gov

Secondary Assays: Confirmed hits are further evaluated in a series of more complex assays to understand their mechanism of action and rule out non-specific activity.

HTS allows researchers to explore a vast chemical space efficiently, providing starting points for more focused medicinal chemistry efforts where systematic structural modifications can be applied to optimize the initial hits. mdpi.com

In-silico, or computational, methods are indispensable tools in modern drug discovery for predicting the activity of novel molecules, understanding their mechanisms of action, and prioritizing synthetic efforts. nih.govmdpi.com These approaches save significant time and resources compared to traditional synthesis and testing alone. nih.gov

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand, such as a this compound derivative) to the active site of a target protein. mdpi.com The simulation calculates a score, often in the form of binding energy (kcal/mol), which estimates the strength of the interaction. nih.govrjb.ro Lower binding energy values typically indicate a more stable and potent protein-ligand complex. researchgate.net

Docking studies provide detailed, three-dimensional insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. rjb.rocerradopub.com.br This information is crucial for rational drug design, allowing chemists to design new analogs with modifications that are predicted to enhance these key interactions.

The table below presents results from docking studies of various sulfonamide derivatives against different protein targets.

| Compound/Derivative | Protein Target | Docking Score (Glide Score) | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.47 | -46.238 | Not Specified rjb.ro |

| 4M2HPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.17 | -44.476 | Not Specified rjb.ro |

| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | -6.63 | -45.99 | Not Specified rjb.ro |

| Designed Compound 27 | Human Carbonic Anhydrase IX | Not Applicable | -9.2 | Gln92, Thr200, Asn66, His68 researchgate.net |

This is an interactive data table. You can sort and filter the data.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. nih.govindexcopernicus.com These calculations can determine a molecule's three-dimensional geometry (bond lengths and angles), the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO). indexcopernicus.com

Key insights from these calculations include:

Molecular Electrostatic Potential (MEP): This reveals the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic interactions. indexcopernicus.com

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. indexcopernicus.com

This data helps rationalize the observed activity of a compound and predict the properties of new, yet-to-be-synthesized derivatives.

The following table shows selected calculated geometric parameters for a benzenesulfonamide compound using the DFT/B3LYP method. indexcopernicus.com

| Parameter Type | Atoms Involved | Calculated Value |

| Bond Length (R) | S(11)-O(12) | 1.468 Å |

| Bond Length (R) | S(11)-N(14) | 1.698 Å |

| Bond Angle (A) | O(12)-S(11)-O(13) | 122.247 ° |

| Bond Angle (A) | C(4)-S(11)-N(14) | 107.841 ° |

| Dihedral Angle (D) | C(5)-C(4)-S(11)-N(14) | 90.147 ° |

This is an interactive data table. You can sort and filter the data.

Cheminformatics applies computational methods to analyze large datasets of chemical information, enabling the development of predictive models for biological activity and properties. A key application in SAR is the creation of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. mdpi.com To build a model, various molecular "descriptors" (e.g., molecular weight, lipophilicity (logP), electronic properties from quantum calculations, and 3D shape parameters) are calculated for a series of compounds with known activities. Statistical methods are then used to find the descriptors that best predict activity. Once a statistically validated QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing which compounds to synthesize and test experimentally. nih.govresearchgate.net

Computational Approaches in SAR/SPR Analysis

Impact of Structural Modifications on Biological Activity

The core structure of this compound offers several points for modification, each influencing the compound's interaction with biological targets. These include the sulfonamide group itself, the N-substituents on the sulfonamide nitrogen, the benzene ring, and the stereochemical properties of the molecule.

The sulfonamide moiety (-SO₂NH₂) is a critical functional group that underpins the biological activity of a vast array of therapeutic agents. nih.govresearchgate.net This group is a key structural feature in drugs with antibacterial, anticancer, diuretic, and antidiabetic properties. smolecule.comresearchgate.net The pharmacological importance of the sulfonamide group is largely attributed to its ability to mimic the carboxylic acid group of p-aminobenzoic acid (PABA), a vital substrate in the bacterial synthesis of folic acid. researchgate.netsmolecule.com By acting as a competitive inhibitor of the dihydropteroate (B1496061) synthase enzyme, sulfonamides disrupt this essential metabolic pathway in bacteria. acs.org

The sulfonamide group's acidic proton on the nitrogen atom allows it to form crucial hydrogen bonds with biological targets. The ionized form of the sulfonamide is considered the active form, and its pKa value is a significant determinant of its antibacterial activity, with optimal activity often observed between pKa values of 6.6 and 7.4. drugdesign.org Furthermore, the sulfonamide group must be directly attached to the benzene ring for optimal activity. drugdesign.orgnih.gov Replacing the -SO₂NH group with a -CONH group has been shown to reduce biological activity. nih.gov

Generally, mono-substitution on the N1 nitrogen can enhance activity, while di-substitution often leads to a loss of activity. drugdesign.org The introduction of heterocyclic rings at the N1 position has been a particularly successful strategy in the development of highly potent sulfonamide drugs. drugdesign.orgnih.gov These heterocyclic substituents can engage in additional binding interactions with the target protein, thereby increasing the affinity of the compound. Electron-donating substituents on the N1-heterocycle can further enhance the bacteriostatic activity by increasing the electron density on the SO₂ group. drugdesign.orgacs.org

| N-Substituent | General Effect on Activity | Rationale |

|---|---|---|

| Unsubstituted (-H) | Baseline activity | The parent sulfonamide can ionize and bind to the target. |

| Alkyl Groups | Variable, often reduces activity | Can alter solubility and may not provide additional beneficial interactions with the target. |

| Aromatic Rings | Can increase activity but may also increase toxicity. drugdesign.org | May provide additional hydrophobic interactions with the target site. |

| Heterocyclic Rings (e.g., thiazole (B1198619), pyridine) | Often leads to highly potent compounds. drugdesign.orgnih.gov | Can form additional hydrogen bonds and other favorable interactions within the active site of the target enzyme. |

Substituents on the benzene ring of this compound can significantly modulate its biological activity. The nature, position, and size of these substituents influence the electronic properties and steric profile of the molecule, which in turn affects its binding affinity for target proteins.

For many sulfonamides, particularly those with antibacterial activity, a free para-amino group is essential. nih.gov However, in other classes of sulfonamide-based drugs, various other substituents can be present. The 4-isopropyl group in this compound is an alkyl substituent. The effect of such a group depends on the specific biological target. Alkyl groups are generally electron-donating and increase the lipophilicity of the molecule. youtube.com This increased lipophilicity can enhance membrane permeability and access to the target site, but it can also affect solubility and metabolic stability.

Studies on benzenesulfonamide derivatives have shown that the introduction of different substituents on the benzene ring can lead to a wide range of biological activities. For instance, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, the nature and position of the substituents on the benzene ring were found to be critical for isoform selectivity. nih.gov

| Substituent Type | Position | General Effect on Activity | Example Effect |

|---|---|---|---|

| Amino (-NH₂) | Para | Often essential for antibacterial activity. nih.gov | Mimics p-aminobenzoic acid (PABA). |

| Alkyl (e.g., -CH₃, -CH(CH₃)₂) | Para | Increases lipophilicity, potentially enhancing cell penetration. youtube.com | Can improve binding through hydrophobic interactions. |

| Halogen (e.g., -Cl, -F) | Ortho, Meta, or Para | Electron-withdrawing, can alter pKa and binding affinity. | Can lead to enhanced potency in some cases. |

| Methoxy (-OCH₃) | Para | Electron-donating, can influence electronic distribution. | May enhance binding affinity depending on the target. |

Stereochemistry can play a crucial role in the biological activity of sulfonamide derivatives. researchgate.net The introduction of chiral centers into a sulfonamide molecule can lead to enantiomers or diastereomers that may exhibit different pharmacological and toxicological profiles. nih.gov This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with the various stereoisomers of a drug. nih.gov

The synthesis of chiral sulfonamides is an area of active research, with amino acids being a common starting point due to their inherent chirality. researchgate.net The specific three-dimensional arrangement of atoms in a chiral sulfonamide can be critical for its binding to the active site of an enzyme. For example, in the case of chiral 2-azabicycloalkane-based sulfonamides, the stereochemistry of the bicyclic skeleton was found to be important for their cytotoxic activity against cancer cell lines. nih.gov

While specific studies on the stereochemistry of this compound are not widely available, the principles of stereoselectivity observed in other chiral sulfonamides suggest that if a chiral center were introduced into the this compound scaffold, the resulting stereoisomers would likely display differential biological activity. For instance, studies on other chiral molecules have shown that one enantiomer may be significantly more active than the other. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Isopropylbenzenesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized to map out the connectivity and chemical environments of all atoms within the molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In a hypothetical ¹H NMR spectrum of this compound, specific signals would correspond to the distinct proton environments within the isopropyl group and the benzene (B151609) ring.

The aromatic protons on the para-substituted benzene ring would typically appear as a set of two doublets, characteristic of an AA'BB' spin system, in the downfield region of the spectrum (typically δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonamide group would be expected to resonate at a higher chemical shift compared to the protons ortho to the electron-donating isopropyl group.

The isopropyl group would give rise to two distinct signals. A septet would be observed for the single methine proton (-CH), resulting from coupling to the six equivalent methyl protons. This signal would likely appear in the δ 3.0-4.0 ppm range. The six methyl protons (-CH₃) would appear as a doublet at a more upfield position (typically δ 1.0-1.5 ppm), due to coupling with the single methine proton. The integration of these signals would correspond to the number of protons in each environment (2H, 2H, 1H, and 6H for the aromatic and isopropyl protons, respectively). The sulfonamide (-SO₂NH₂) protons would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| ~7.8 | Doublet | ~8.5 | 2H, Aromatic (ortho to -SO₂NH₂) |

| ~7.4 | Doublet | ~8.5 | 2H, Aromatic (ortho to -CH(CH₃)₂) |

| ~3.0 | Septet | ~7.0 | 1H, -CH (CH₃)₂ |

| ~1.2 | Doublet | ~7.0 | 6H, -CH(CH₃ )₂ |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The aromatic ring would exhibit four signals. The carbon atom attached to the sulfonamide group (ipso-carbon) and the carbon atom attached to the isopropyl group would have distinct chemical shifts. The two sets of equivalent aromatic CH carbons would also give rise to two separate signals. The carbon of the isopropyl methine group (-CH) and the equivalent carbons of the two methyl groups (-CH₃) would also be readily identifiable in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~150 | Aromatic C (para to -SO₂NH₂) |

| ~140 | Aromatic C (ipso to -SO₂NH₂) |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~34 | -C H(CH₃)₂ |

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the aromatic protons and the coupling between the methine and methyl protons of the isopropyl group. An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated exact mass of this compound (C₉H₁₃NO₂S) is 199.06670 Da. nih.gov An HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like sulfonamides, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. In the positive ion mode ESI-MS spectrum of this compound, a prominent peak at m/z 200.0745 would be expected, corresponding to the protonated molecule [C₉H₁₃NO₂S + H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. Another characteristic fragmentation would be the cleavage of the C-S bond, leading to the formation of an isopropylbenzene cation (m/z 119) and the loss of the SO₂NH₂ radical. The observation of these specific fragment ions would further corroborate the structure of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds in molecules are not static; they vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. msu.edu For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the sulfonamide and isopropyl groups.

The IR spectrum of this compound displays distinct absorption bands that are characteristic of the vibrational modes of its primary functional groups.

The sulfonamide group (-SO₂NH₂) a exhibits several key vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most prominent, appearing as strong absorptions in the spectrum. The N-S stretching vibration is also a key indicator of the sulfonamide moiety. researchgate.net Bending vibrations, such as the scissoring mode of the SO₂ group, further confirm its presence. researchgate.net

The isopropyl group (-CH(CH₃)₂) b is identified by the characteristic stretching and bending vibrations of its C-H bonds. The asymmetric and symmetric stretching of the methyl (CH₃) groups and the stretching of the tertiary C-H bond occur at specific frequencies. Additionally, bending vibrations, including scissoring and rocking modes of the CH₃ groups, provide further structural confirmation.

The typical wavenumber ranges for these vibrations are detailed in the table below.

| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) a | Asymmetric SO₂ Stretching | 1370 - 1335 |

| Symmetric SO₂ Stretching | 1180 - 1160 | |

| N-S Stretching | 935 - 875 researchgate.net | |

| SO₂ Scissoring/Bending | 600 - 520 researchgate.net | |

| Isopropyl (-CH(CH₃)₂) b | C-H Asymmetric/Symmetric Stretching | 2975 - 2870 |

| C-H Bending (Scissoring) | 1470 - 1450 | |

| C-H Bending (Rocking) | ~1385 and ~1370 (doublet) |

Chromatographic Techniques in Purity Assessment and Separation

Chromatography is a fundamental laboratory technique used for the separation, identification, and purification of the components of a mixture. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for ensuring chemical purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and quantifying its amount in a sample. The method involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing them to flow at different rates and thus separate as they exit the column.

In the analysis of this compound, HPLC can be used to achieve greater than 99.5% purity. google.com The compound is dissolved in a suitable mobile phase and injected into the HPLC system. A detector measures the components as they elute, generating a chromatogram where each peak corresponds to a different compound. The purity is determined by comparing the area of the peak for this compound to the total area of all peaks. A large primary peak with minimal secondary peaks indicates high purity. google.comvulcanchem.com This method is particularly crucial in synthetic processes where this compound may itself be an impurity in the production of other compounds, such as Bosentan. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction, such as one producing or consuming this compound. libretexts.org The technique involves spotting a small amount of the reaction mixture onto a stationary phase, typically a plate coated with silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate via capillary action, it carries the components of the mixture with it at different rates.

To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.orgrochester.edu

Start of Reaction: At the beginning, the lane for the reaction mixture will show a prominent spot corresponding to the starting material.

Mid-Reaction: As the reaction proceeds, the spot for the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product (e.g., a derivative of this compound), will appear. youtube.com

End of Reaction: The reaction is considered complete when the spot for the limiting reactant has completely disappeared from the reaction mixture lane, leaving only the product spot. libretexts.orgyoutube.com

This allows chemists to determine the optimal time to stop the reaction and begin the purification process. libretexts.org

Crystallographic Studies for Three-Dimensional Structure Determination

Crystallography provides definitive information about the precise three-dimensional arrangement of atoms within a crystalline solid. This data is vital for understanding a molecule's structure, conformation, and intermolecular interactions, which in turn influence its physical and chemical properties.

X-ray crystallography is the primary method for determining the atomic and molecular structure of a compound like this compound. The technique requires a single, high-quality crystal of the material. This crystal is bombarded with a beam of X-rays, and the resulting diffraction pattern is recorded. The atoms in the crystal lattice scatter the X-rays in predictable patterns based on their arrangement. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise position of each atom can be determined.

This analysis yields critical structural data, including bond lengths, bond angles, and torsion angles. For derivatives of this compound, such as 2,4,6-triisopropylbenzenesulfonamide, X-ray powder diffraction has been successfully used to solve their crystal structures. nist.govmpg.de These studies provide unambiguous proof of the molecular connectivity and offer insights into the molecule's conformation and how it packs within the crystal lattice, revealing details about intermolecular interactions like hydrogen bonding.

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

Derivatives of 4-isopropylbenzenesulfonamide have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in a variety of physiological and pathological processes.

Carbonic Anhydrase Inhibition by this compound Derivatives

Benzenesulfonamide (B165840) derivatives are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme. Various modifications of the benzene (B151609) ring and the sulfonamide group have been explored to achieve isoform-selective inhibition.

Recent studies have focused on designing benzenesulfonamide-based inhibitors that selectively target tumor-associated CA isoforms, such as CA IX and CA XII, over the cytosolic isoforms CA I and II. For instance, a series of 1,2,3-triazole benzenesulfonamide derivatives were synthesized and showed potent inhibition against CA IX and CA XII, with some compounds exhibiting greater efficacy than the standard inhibitor acetazolamide. epo.org Specifically, compounds 17e-h in one study demonstrated IC50 values in the range of 25-52 nM against CA IX and 31-80 nM against CA XII. epo.org Another approach involved incorporating aliphatic sulfonic acid tails onto a benzenesulfonamide scaffold, which resulted in potent inhibitors of hCAs II, IX, and XII, with some derivatives showing selectivity for the tumor-associated isoforms. wikipedia.org

The inhibitory activity of these derivatives is highly dependent on the nature of the substituents on the aromatic ring. For example, some 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown satisfactory selectivity towards CA VII over CA I and II, with Ki values in the subnanomolar range. rsc.org

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Derivative 4f bohrium.com | 41.5 | 30.1 | 1.5 | 0.8 |

| Derivative 5f bohrium.com | 105 | 45.3 | 4.2 | 1.9 |

| Ureido Derivative 38 wikipedia.org | 51.6 | - | - | - |

| Triazole Sulfonate 35 wikipedia.org | - | 138.6 | 73.2 | 16.5 |

| Triazole Sulfonate 43 wikipedia.org | - | 459.4 | 102.3 | 4.3 |

Acetylcholinesterase (AChE) and α-Glucosidase Inhibitory Potential

Derivatives of sulfonamides have also been explored for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase, enzymes relevant to neurodegenerative diseases and diabetes, respectively.

In one study, a series of cyclic sulfonamides with an N-arylacetamide group were synthesized and evaluated. indexcopernicus.com Several of these compounds, particularly those with chloro, bromo, and methyl substituents, demonstrated good inhibitory activity against α-glucosidase, with IC50 values ranging from 25.88 to 46.25 µM, which were lower than that of the standard drug, acarbose (B1664774) (IC50 = 58.8 µM). indexcopernicus.com Another study on sulfonamide chalcones identified 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone (B49325) as a potent α-glucosidase inhibitor with an IC50 value of 0.4 µM. nih.gov

Research on the anticholinesterase activity of benzenesulfonamide derivatives has shown that bromination of the parent compound can enhance inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: α-Glucosidase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | α-Glucosidase IC₅₀ (µM) |

|---|---|

| Acarbose (Standard) | 58.8 indexcopernicus.com |

| Derivative 12i (N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] epo.orgwikipedia.orgthiazin-2-yl)acetamide) | 25.88 indexcopernicus.com |

| Derivative 12k (N-(4-methylphenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] epo.orgwikipedia.orgthiazin-2-yl)acetamide) | 30.45 indexcopernicus.com |

| 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone 20 | 0.4 nih.gov |

Glyoxalase I (Glx-I) Inhibitory Activity

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), is a target for cancer therapy due to its role in detoxifying cytotoxic metabolites that are produced at high levels in cancer cells. A series of 1,4-benzenesulfonamide derivatives were designed and synthesized as potential Glx-I inhibitors. nih.gov

Among the synthesized compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (compound 26) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (compound 28) displayed potent Glx-I inhibitory activity with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.gov These findings suggest that the benzenesulfonamide scaffold is a promising starting point for the development of novel Glx-I inhibitors. nih.gov

Table 3: Glyoxalase I Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | Glx-I IC₅₀ (µM) |

|---|---|

| Myricetin (Positive Control) | 3.38 ± 0.41 nih.gov |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 nih.gov |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | 1.36 nih.gov |

Proteasome Inhibitory Activity

Deubiquitinase (DUB) Inhibitors, e.g., USP30

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, counteracting the process of ubiquitination. Ubiquitin-specific protease 30 (USP30), a mitochondrial DUB, is a therapeutic target for conditions associated with mitochondrial dysfunction, such as Parkinson's disease. researchgate.net

Small-molecule inhibitors of USP30 containing a benzosulfonamide scaffold have been developed. nih.gov One such inhibitor, referred to as USP30inh, has been shown to engage with USP30 with high selectivity and potency. nih.gov Mechanistic studies suggest that these inhibitors bind to the thumb-palm cleft of the enzyme, thereby preventing the binding of ubiquitin and subsequent isopeptide bond cleavage. nih.gov A patent has been filed for a class of sulfonamide-substituted cyanopyrrolidines, including N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide, which have shown activity as USP30 inhibitors. researchgate.net Another benzenesulfonamide molecule, compound 39, has been characterized as a highly selective USP30 inhibitor that enhances mitophagy.

Table 4: Examples of Benzenesulfonamide-based USP30 Inhibitors

| Compound | Description |

|---|---|

| USP30inh | A small-molecule benzosulfonamide-containing compound with high selectivity and potency for USP30. nih.gov |

| N-(1-cyanopyrrolidin-3-yl)-4-isopropylbenzenesulfonamide | A sulfonamide-substituted cyanopyrrolidine disclosed as a USP30 inhibitor. researchgate.net |

| Compound 39 | A highly selective benzenesulfonamide inhibitor of USP30 that enhances mitophagy. |

Antimicrobial Research

The antimicrobial properties of sulfonamide derivatives have been a subject of investigation. Studies have explored their activity against various bacterial strains.

In one study, the antimicrobial activity of four sulfonamide derivatives was investigated against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The results indicated that certain derivatives, such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid, exhibited strong inhibitory effects. Another study reported the synthesis of benzenesulfonamide derivatives and their evaluation for antibacterial and antifungal activities, with some compounds showing considerable antimicrobial effects.

Research on isopropoxy benzene guanidine, a compound structurally related to the core theme, demonstrated potent bactericidal activity against S. aureus with a minimum inhibitory concentration (MIC) range of 0.125–4 µg/ml.

Table 5: Antimicrobial Activity of Selected Sulfonamide-Related Compounds

| Compound | Microorganism | Activity (MIC) |

|---|---|---|

| Isopropoxy Benzene Guanidine | Staphylococcus aureus | 0.125–4 µg/ml |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (MRSA isolates) | Showed higher effect than oxacillin (B1211168) on 21 isolates |

| Benzenesulfonamide Derivative A-3 | Pseudomonas aeruginosa | 70.71% potency compared to Chloramphenicol |

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides represent one of the first classes of effective chemotherapeutic agents used systemically to prevent and treat bacterial infections. jocpr.com They exhibit broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria. nih.gov Research has demonstrated that the antibacterial efficacy of sulfonamide derivatives can be influenced by the nature of substitutions on the aromatic ring. For instance, the presence of electron-withdrawing groups can enhance antimicrobial activity. nih.govresearchgate.net

In one study, four novel sulfonamide derivatives were tested against 40 clinical isolates of Staphylococcus aureus. The results, measured by Minimum Inhibitory Concentration (MIC), indicated that three of the four compounds showed good antibacterial activity, with MIC values as low as 64 µg/ml. jocpr.com The study concluded that these derivatives are bacteriostatic, inhibiting bacterial growth within the first few hours of incubation. jocpr.com Another investigation into benzenesulfonamide derivatives found that incorporating a chloro-substituted imidazole (B134444) moiety enhanced antimicrobial activity. researchgate.net

| Compound | Bacterial Strain | MIC Range (µg/ml) | Reference |

|---|---|---|---|

| Sulfonamide Derivative 1b | Staphylococcus aureus (clinical isolates) | 64 | jocpr.com |

| Sulfonamide Derivative 1c | Staphylococcus aureus (clinical isolates) | 64 | jocpr.com |

| Sulfonamide Derivative 1d | Staphylococcus aureus (clinical isolates) | 64 | jocpr.com |

| Sulfonamide Derivative 1a | Staphylococcus aureus (clinical isolates) | 256-512 | jocpr.com |

Antifungal Properties of this compound Derivatives

The therapeutic utility of sulfonamide derivatives extends to antifungal applications. The arylsulfonamide chemical structure has been identified as a promising scaffold for developing new antifungal agents. nih.gov Research has focused on the activity of these compounds against various Candida species, which are common causes of fungal infections in humans.

A study evaluating a series of arylsulfonamide-based compounds against both American Type Culture Collection (ATCC) and clinical strains of Candida found that several derivatives exhibited significant antifungal activity. nih.gov The "hit structure," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, and its subsequent modifications demonstrated fungistatic and, in some cases, fungicidal potential against Candida albicans and Candida glabrata. nih.gov This suggests that the benzene sulfonamide scaffold is a valuable starting point for the development of novel compounds targeting drug-resistant fungal strains. researchgate.net

| Compound | Fungal Strain | Activity Type | Reference |

|---|---|---|---|

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) | Candida albicans | Fungistatic | nih.gov |

| Amine Derivative (13) | Candida glabrata | Fungicidal | nih.gov |

| Amine Derivative Hydrochloride Salt (13.HCl) | Candida glabrata | Fungicidal | nih.gov |

Mechanisms of Action and Resistance Studies

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA synthesis and growth. nih.gov Because sulfonamides are structurally similar to the natural substrate of DHPS, p-aminobenzoic acid (PABA), they can bind to the enzyme's active site and block the metabolic pathway. nih.govbiorxiv.org Mammalian cells are unaffected because they lack DHPS and instead obtain folic acid from their diet. nih.govresearchgate.net

Bacterial resistance to sulfonamides is a significant clinical issue and can arise through several mechanisms. One common method is the acquisition of mutations in the bacterial folP gene, which codes for DHPS. nih.govbiorxiv.org These mutations can alter the enzyme's structure, reducing its binding affinity for sulfonamides while maintaining its function with PABA. researchgate.net A more widespread mechanism, particularly in gram-negative bacteria, is the horizontal gene transfer of mobile genetic elements containing resistance genes, such as sul1 and sul2. nih.govresearchgate.net These genes encode for highly resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamide drugs. nih.govbiorxiv.org

Anticancer and Antitumor Research

The versatility of the sulfonamide scaffold has led to its extensive exploration in oncology research. These compounds can be designed to target various biological pathways and proteins that are overexpressed or dysregulated in cancer cells. nih.govrawdatalibrary.net

Inhibition of Cancer-Related Enzymes by Sulfonamides

Sulfonamide derivatives have been identified as potent inhibitors of a range of enzymes that play critical roles in cancer progression. nih.govtum.de Their ability to act on multiple targets underscores their potential as versatile anticancer agents. nih.govrawdatalibrary.net

Key enzyme classes inhibited by sulfonamides include:

Carbonic Anhydrases (CAs): Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer cell survival, proliferation, and metastasis. Sulfonamides are well-established inhibitors of these enzymes. nih.govnih.gov

Tyrosine Kinases: These enzymes are central to signaling pathways that control cell growth and division. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, and sulfonamide derivatives have been developed to disrupt these pivotal pathways. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Inhibition of MMPs by sulfonamides can impede these processes. nih.gov

Histone Deacetylases (HDACs): As epigenetic modulators, HDACs play a role in gene expression. HDAC inhibitors, including some with a sulfonamide structure, are a promising class of epigenetic-based cancer therapies. nih.gov

| Enzyme Target | Role in Cancer | Inhibition by Sulfonamides | Reference |

|---|---|---|---|